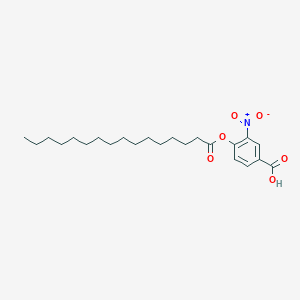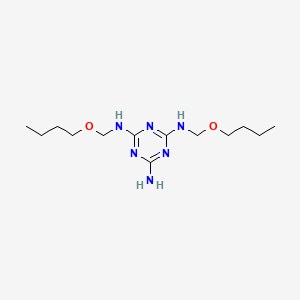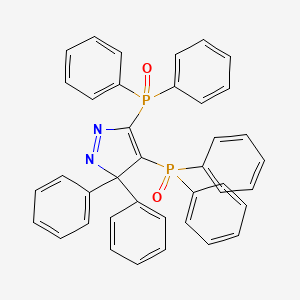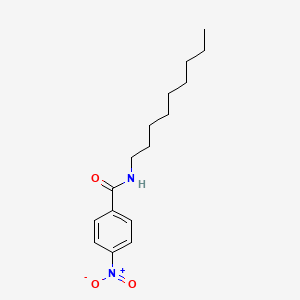
4-(Hexadecanoyloxy)-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexadecanoyloxy)-3-nitrobenzoic acid: is an organic compound characterized by the presence of a benzoic acid core substituted with a hexadecanoyloxy group at the 4-position and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with hexadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexadecanoyloxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-nitrobenzoic acid and hexadecanoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 4-(Hexadecanoyloxy)-3-aminobenzoic acid.
Hydrolysis: 4-Hydroxy-3-nitrobenzoic acid and hexadecanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hexadecanoyloxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 4-(Hexadecanoyloxy)-3-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The ester linkage allows for controlled release of the active moiety in targeted environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-nitrobenzoic acid: Lacks the hexadecanoyloxy group, making it less lipophilic.
4-(Hexadecanoyloxy)benzoic acid: Lacks the nitro group, which reduces its potential for bioreduction.
3-Nitrobenzoic acid: Lacks both the hexadecanoyloxy and hydroxy groups, making it less versatile in chemical reactions.
Uniqueness
4-(Hexadecanoyloxy)-3-nitrobenzoic acid is unique due to the combination of a long-chain fatty acid ester and a nitro group on the benzoic acid core. This structural combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for targeted biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65354-57-6 |
|---|---|
Molekularformel |
C23H35NO6 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
4-hexadecanoyloxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C23H35NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)30-21-17-16-19(23(26)27)18-20(21)24(28)29/h16-18H,2-15H2,1H3,(H,26,27) |
InChI-Schlüssel |
ZYNFBWHGSYVXSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)





![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)


![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)


